molecular formula C9H22N6 B10814892 N-(7-Guanidino-heptyl)-guanidine

N-(7-Guanidino-heptyl)-guanidine

Cat. No.: B10814892
M. Wt: 214.31 g/mol
InChI Key: OEYZRZQNTMPUOQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for GC7 involve guanylation of 1,7-diaminoheptane.
    • The reaction typically uses guanidine reagents and appropriate solvents under controlled conditions.
    • Industrial production methods may vary, but the key step remains the guanylation of the diamine precursor.
  • Chemical Reactions Analysis

    • GC7 does not undergo extensive chemical reactions due to its specific role as a DHS inhibitor.
    • it competitively binds to the active site of DHS, preventing hypusine formation in eIF5A.
    • Common reagents used in its synthesis include guanidine derivatives and organic solvents.
  • Scientific Research Applications

      Cancer Research: GC7 has shown promise as an anticancer agent. By inhibiting eIF5A, it suppresses cell proliferation and induces apoptosis in cancer cells.

      Antiviral Activity: GC7 inhibits viral replication by affecting eIF5A-dependent processes.

      Neuroprotection: Some studies suggest that GC7 may protect against neurodegenerative diseases by modulating protein synthesis.

      Other Applications: Research is ongoing to explore its potential in other areas, such as inflammation and metabolic disorders.

  • Mechanism of Action

    • GC7’s primary mechanism lies in inhibiting DHS, which is essential for hypusine modification of eIF5A.
    • By disrupting this process, GC7 affects protein synthesis, cell cycle progression, and cell survival.
    • Molecular targets include eIF5A and downstream pathways related to translation regulation.
  • Comparison with Similar Compounds

    • GC7 stands out due to its specific inhibition of DHS.
    • Similar compounds include other inhibitors targeting eIF5A or related pathways, but none match GC7’s efficiency.

    Properties

    Molecular Formula

    C9H22N6

    Molecular Weight

    214.31 g/mol

    IUPAC Name

    2-[7-(diaminomethylideneamino)heptyl]guanidine

    InChI

    InChI=1S/C9H22N6/c10-8(11)14-6-4-2-1-3-5-7-15-9(12)13/h1-7H2,(H4,10,11,14)(H4,12,13,15)

    InChI Key

    OEYZRZQNTMPUOQ-UHFFFAOYSA-N

    Canonical SMILES

    C(CCCN=C(N)N)CCCN=C(N)N

    Origin of Product

    United States

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